molecular formula C11H18O B14290910 5-Tert-butyl-3-methylcyclohex-2-en-1-one CAS No. 112621-64-4

5-Tert-butyl-3-methylcyclohex-2-en-1-one

Cat. No.: B14290910
CAS No.: 112621-64-4
M. Wt: 166.26 g/mol
InChI Key: XIIQLMUCYSOIMJ-UHFFFAOYSA-N
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Description

5-Tert-butyl-3-methylcyclohex-2-en-1-one is an organic compound with the molecular formula C11H18O It is a cyclohexenone derivative characterized by the presence of a tert-butyl group and a methyl group attached to the cyclohexene ring

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexenones depending on the reagents used.

Scientific Research Applications

5-Tert-butyl-3-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 5-Tert-butyl-3-methylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the double bond in the cyclohexene ring can undergo electrophilic addition. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-cyclohexen-1-one: Similar structure but lacks the tert-butyl group.

    5-Tert-butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group but differs in the functional groups attached to the ring.

Uniqueness

5-Tert-butyl-3-methylcyclohex-2-en-1-one is unique due to the presence of both a tert-butyl group and a methyl group on the cyclohexene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.

Properties

CAS No.

112621-64-4

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

5-tert-butyl-3-methylcyclohex-2-en-1-one

InChI

InChI=1S/C11H18O/c1-8-5-9(11(2,3)4)7-10(12)6-8/h6,9H,5,7H2,1-4H3

InChI Key

XIIQLMUCYSOIMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CC(C1)C(C)(C)C

Origin of Product

United States

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